3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
“3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 876379-77-0. It has a linear formula of C8H5BrN2O2 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are generally obtained from 1,3-dipolar cycloaddition reactions . For instance, a reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid has been reported .Molecular Structure Analysis
The InChI code for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is 1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are known to undergo various reactions. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis
“3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 241.04 .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : The compound is part of the Pyrazolo[1,5-a]pyrimidine derivatives, which are a large family of N-heterocyclic compounds. These compounds have a high impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
- Method of Application : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
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Scientific Field: Organic Chemistry
- Application : The compound has been used in the generation of disubstituted cyclopropanes .
- Method of Application : The method involves the use of borontrifluoride and 3-bromopyrazolo[1,5-a]pyrimidine under optimized reaction conditions .
- Results : The method delivers the desired product in a yield of 53% .
Safety And Hazards
Future Directions
While specific future directions for “3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid” were not found, pyrazolo pyridine derivatives are of interest in various fields of research. For instance, they have been used in the synthesis of pesticides , and their synthesis methods continue to be explored .
properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRVZUNAISFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671936 | |
Record name | 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
CAS RN |
876379-77-0 | |
Record name | 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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